4-(Trifluoromethyl)pyridazine

説明

The exact mass of the compound 4-(Trifluoromethyl)pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

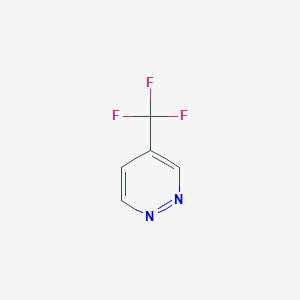

Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYLAEZHYUWJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591487 | |

| Record name | 4-(Trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132537-44-1 | |

| Record name | 4-(Trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TRIFLUOROMETHYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)pyridazine molecular weight and formula

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyridazine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, established and novel synthetic pathways, and its emerging applications, particularly in the realm of drug discovery and agrochemicals. The strategic incorporation of the trifluoromethyl group onto the pyridazine scaffold imparts unique electronic and metabolic properties, making it a valuable building block for developing new chemical entities with enhanced biological activity and optimized pharmacokinetic profiles. This document serves as a technical resource for scientists and professionals engaged in drug development and advanced chemical synthesis.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif with unique physicochemical properties that make it highly valuable in molecular design.[1][2] Unlike its isomers, pyrimidine and pyrazine, the proximity of the nitrogen atoms in pyridazine creates a significant dipole moment.[3] This polarity can enhance aqueous solubility and facilitate strong hydrogen bonding and π-π stacking interactions with biological targets.[1][3]

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[4] The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group can improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[4][5] The combination of the pyridazine core and a trifluoromethyl substituent in 4-(Trifluoromethyl)pyridazine creates a powerful building block for constructing novel bioactive compounds.[6]

Core Physicochemical Properties

The fundamental properties of 4-(Trifluoromethyl)pyridazine are summarized below. This data is essential for its handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂ | [7][8] |

| Molecular Weight | 148.09 g/mol | [7][8] |

| CAS Number | 132537-44-1 | [7][8] |

| Appearance | Liquid | [7][8] |

| Density | 1.400 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.427 | [7][8] |

| InChI Key | RKYLAEZHYUWJRS-UHFFFAOYSA-N | [7][8] |

Chemical Structure

The structure of 4-(Trifluoromethyl)pyridazine consists of a pyridazine ring substituted with a trifluoromethyl group at the 4-position.

Caption: 2D Structure of 4-(Trifluoromethyl)pyridazine.

Synthesis Methodologies

The synthesis of trifluoromethylated pyridazines is an area of active research, as traditional methods can be limited.[4] A common historical approach involves the condensation of a hydrazine with a γ-(trifluoromethyl)diketone.[6] However, more recent and efficient metal-free methods have been developed.

Protocol: Base-Promoted Annulation of Pyridinium Ylides

A notable modern approach involves a base-promoted, three-component annulation reaction using pyridinium ylides and a trifluoroacetyl diazoester.[6][9] This method is advantageous as it avoids the use of heavy metal catalysts and is compatible with a wide range of functional groups.[6][9]

Experimental Workflow:

-

Preparation of Pyridinium Ylide: The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt using a suitable base.

-

Reaction Mixture: The pyridinium ylide, a trifluoroacetyl diazoester, and an appropriate substrate are combined in a solvent.

-

Base Promotion: A base is added to promote the annulation cascade.

-

Reaction Conditions: The mixture is stirred at a specific temperature for a set duration until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. The final compound is purified using column chromatography to yield the highly functionalized 4-trifluoromethyl pyridazine.[6]

Caption: Workflow for Metal-Free Synthesis of 4-(Trifluoromethyl)pyridazine Derivatives.

Applications in Drug Discovery and Agrochemicals

The unique properties of the pyridazine ring, combined with the effects of trifluoromethylation, make 4-(Trifluoromethyl)pyridazine a valuable scaffold in both pharmaceutical and agrochemical research.

-

Pharmaceuticals: The pyridazine heterocycle is considered a "privileged structure" in drug discovery.[3] It can act as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine, allowing chemists to fine-tune properties such as solubility and target binding.[3] Derivatives of trifluoromethyl-pyridazines are investigated for a range of therapeutic areas, including oncology and infectious diseases, due to their ability to interact with key biological targets like kinases.[5]

-

Agrochemicals: Trifluoromethylpyridines and their aza-analogs like pyridazines are key structural motifs in modern agrochemicals.[10] The -CF₃ group often enhances the efficacy and metabolic stability of herbicides and pesticides, leading to more potent and environmentally stable products.[10]

Safety and Handling

4-(Trifluoromethyl)pyridazine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Classification: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]

-

Signal Word: Danger.[7]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

4-(Trifluoromethyl)pyridazine is a specialized chemical building block with significant potential for the development of advanced materials, pharmaceuticals, and agrochemicals. Its distinct molecular weight of 148.09 g/mol and formula of C₅H₃F₃N₂ are foundational to its identity. The compound's value lies in the synergistic combination of the pyridazine core's polar nature and the trifluoromethyl group's powerful modulating effects on lipophilicity and metabolic stability. As synthetic methodologies become more efficient and accessible, the application of 4-(Trifluoromethyl)pyridazine and its derivatives is expected to expand, providing researchers with a versatile tool for molecular innovation.

References

-

4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]

-

Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. ACS Publications. [Link]

-

Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Royal Society of Chemistry. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Convenient Synthesis of 4-Trifluoromethyl-(2H)-pyridazin-3-ones from Methyl 3,3,3-Trifluoropyruvate. Thieme Connect. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Royal Society of Chemistry. [Link]

-

4-(Trifluoromethyl)pyridazin-3(2H)-one. Lead Sciences. [Link]

-

Synthesis of Functionalized 4-Fluoropyridazines. ResearchGate. [Link]

-

Pyridazine. Wikipedia. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4-(三氟甲基)哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(三氟甲基)哒嗪 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(Trifluoromethyl)pyridazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 4-(Trifluoromethyl)pyridazine in organic solvents. Given the sparse availability of public, quantitative solubility data for this specific compound, this document focuses on equipping researchers with the theoretical knowledge and practical, field-proven methodologies required to generate reliable solubility data in-house.

Part 1: Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the thermodynamics of dissolution.[1] The process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[2]

Molecular Analysis of 4-(Trifluoromethyl)pyridazine

To predict its solubility behavior, we must first analyze the physicochemical properties of the 4-(Trifluoromethyl)pyridazine molecule.

-

Core Heterocycle: Pyridazine The pyridazine ring is an aromatic, six-membered heterocycle containing two adjacent nitrogen atoms.[3] This arrangement creates a significant dipole moment, rendering the core of the molecule polar. The nitrogen atoms are lone pair donors, allowing them to act as hydrogen bond acceptors. The basicity of the pyridazine ring is modest (pKa ≈ 2.0–2.3), which is considerably lower than pyridine (pKa ≈ 5.2).[4][5]

-

Key Substituent: Trifluoromethyl (-CF3) Group The trifluoromethyl group is a potent electron-withdrawing group with a high degree of lipophilicity (Hansch π value of +0.88).[6] Its presence significantly influences the molecule's properties:

-

Increased Lipophilicity: The -CF3 group increases the molecule's affinity for nonpolar environments.[6]

-

Reduced Basicity: It withdraws electron density from the pyridazine ring, further reducing the basicity of the nitrogen atoms.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation.[6]

-

Overall Molecular Profile: 4-(Trifluoromethyl)pyridazine can be classified as a moderately polar molecule with a significant lipophilic character. It possesses hydrogen bond accepting capabilities via its nitrogen atoms but lacks hydrogen bond donating groups. This profile suggests it will be most soluble in polar aprotic solvents and less soluble in highly nonpolar or highly protic solvents.

The Thermodynamics of Dissolution

The spontaneity of dissolution is determined by the change in Gibbs Free Energy (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. This can be endothermic (absorbs heat) or exothermic (releases heat).[7][8]

-

TΔS_sol (Entropy of Solution): Represents the change in disorder. Typically, dissolving a solid into a liquid increases entropy (ΔS > 0), which favors dissolution.[2]

A negative ΔG indicates spontaneous dissolution. The interplay between enthalpy and entropy dictates the solubility limit at a given temperature.

Part 2: A Practical Guide to Experimental Solubility Determination

Since pre-existing data is limited, a systematic experimental approach is necessary. The following sections detail robust protocols for determining the thermodynamic equilibrium solubility.

Overall Experimental Workflow

The process of determining solubility follows a logical sequence from preparation to analysis. This workflow ensures that the data generated is accurate and reproducible.

Caption: General workflow for experimental solubility determination.

Gold Standard Protocol: Isothermal Shake-Flask Method

The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic solubility.[9][10] It involves equilibrating an excess of the solid compound with the solvent until a saturated solution is formed.[11]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of 4-(Trifluoromethyl)pyridazine (e.g., 10-20 mg) into a series of glass vials. The key is to ensure solid material remains after equilibration.[10]

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Include replicate vials (n=3) for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[11]

-

Causality: This extended agitation time is critical to allow the dissolution process to reach a thermodynamic steady state, where the rate of dissolving equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid material at the bottom.

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to filter the supernatant.[12]

-

-

Self-Validation: Pre-rinsing the filter with the saturated solution can minimize drug absorption onto the filter membrane, which is a potential source of error.[13]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with an appropriate mobile phase or solvent.

-

Analyze the concentration of the dissolved 4-(Trifluoromethyl)pyridazine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[14]

-

A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

-

High-Throughput Screening (HTS) Protocol: Laser Nephelometry

For earlier stages of research where speed is prioritized over absolute accuracy, high-throughput methods are invaluable.[15] Laser nephelometry measures the light scattered by undissolved particles (precipitate) in a solution.[16]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 4-(Trifluoromethyl)pyridazine in a highly miscible solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the organic solvents of interest.

-

Precipitation & Detection: The instrument adds the DMSO stock to the solvent. If the compound's solubility limit is exceeded, it precipitates. A laser beam is passed through the well, and the amount of scattered light is measured by a detector.[16]

-

Data Analysis: The kinetic or thermodynamic solubility is determined as the concentration at which significant light scattering (precipitation) is first detected.[17]

-

Expertise Insight: While fast and material-sparing, this method measures kinetic solubility, which can sometimes overestimate the true thermodynamic solubility. It is best used for rank-ordering compounds or solvents rather than for definitive thermodynamic values.[18]

Part 3: Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, organized format. This allows for easy comparison across different solvents and conditions.

Table 1: Solubility of 4-(Trifluoromethyl)pyridazine in Various Organic Solvents at 25 °C (Note: This is a template table. Researchers should populate it with their experimentally derived data.)

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 36.7 | Shake-Flask | |||

| Acetonitrile (ACN) | 37.5 | Shake-Flask | |||

| Acetone | 20.7 | Shake-Flask | |||

| Polar Protic | Methanol (MeOH) | 32.7 | Shake-Flask | ||

| Ethanol (EtOH) | 24.6 | Shake-Flask | |||

| Isopropanol (IPA) | 19.9 | Shake-Flask | |||

| Chlorinated | Dichloromethane (DCM) | 9.1 | Shake-Flask | ||

| Chloroform | 4.8 | Shake-Flask | |||

| Nonpolar Aromatic | Toluene | 2.4 | Shake-Flask | ||

| Nonpolar Aliphatic | n-Hexane | 1.9 | Shake-Flask |

Interpreting the Results: Based on the molecular structure, it is expected that 4-(Trifluoromethyl)pyridazine will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the polar pyridazine ring without the strong self-association (hydrogen bonding) seen in protic solvents like methanol, which must be disrupted. Solubility is expected to be significantly lower in nonpolar solvents like toluene and especially hexane, where the energetic cost of breaking the solute's crystal lattice is not sufficiently compensated by weak solute-solvent interactions.

Part 4: Conclusion and Best Practices

Determining the solubility of 4-(Trifluoromethyl)pyridazine requires a rigorous and systematic experimental approach. The Isothermal Shake-Flask method stands as the definitive technique for generating accurate thermodynamic solubility data, essential for late-stage development and formulation.[9] For rapid screening, HTS methods like nephelometry provide valuable rank-ordering information.[16]

Key Best Practices:

-

Purity: Always verify the purity of the solute and solvents before beginning experiments.

-

Temperature Control: Maintain strict temperature control throughout the equilibration and separation steps, as solubility is temperature-dependent.[8]

-

Method Validation: Ensure the analytical method used for quantification is properly validated with a linear calibration curve.

-

Documentation: Meticulously document all experimental parameters, including equilibration time, temperature, and the specific analytical method used.

By following the principles and protocols outlined in this guide, researchers can confidently generate the high-quality solubility data needed to advance their scientific and drug development objectives.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evalu

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (n.d.).

- Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). Lecture.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Biochemistry, Dissolution and Solubility. (n.d.).

- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- High throughput solubility measurement in drug discovery and development. (2007). PubMed.

- Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.

- Thermodynamics of Solutions. (2022). Chemistry LibreTexts.

- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). PubMed Central.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Drug solubility: why testing early m

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Lesson 5.9: Temperature Changes in Dissolving. (2024). American Chemical Society.

- Pyridazine and its deriv

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. enamine.net [enamine.net]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectroscopic data for 4-(trifluoromethyl)pyridazine, a heterocyclic compound of increasing interest in medicinal and agrochemical research. The strategic introduction of a trifluoromethyl group to the pyridazine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This document moves beyond a simple recitation of data, offering insights into the rationale behind the experimental choices and a detailed interpretation of the spectral features. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-(trifluoromethyl)pyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its electronic and topological landscape.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(trifluoromethyl)pyridazine is anticipated to display three distinct signals corresponding to the three aromatic protons on the pyridazine ring. The electron-withdrawing nature of both the pyridazine ring nitrogens and the trifluoromethyl group significantly deshields these protons, resulting in chemical shifts in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Trifluoromethyl)pyridazine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 9.3 - 9.5 | d | ~2.5 |

| H-5 | 7.8 - 8.0 | dd | ~8.5, 2.5 |

| H-6 | 9.1 - 9.3 | d | ~8.5 |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving adequate signal dispersion, especially for complex derivatives. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal the five carbon environments in 4-(trifluoromethyl)pyridazine. The carbon atom directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Trifluoromethyl)pyridazine

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |

| C-3 | 150 - 155 | d | |

| C-4 | 130 - 135 | q | ~35 |

| C-5 | 125 - 130 | d | |

| C-6 | 155 - 160 | d | |

| CF₃ | 120 - 125 | q | ~275 |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For 4-(trifluoromethyl)pyridazine, a single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 4-(Trifluoromethyl)pyridazine

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Note: The predicted values are based on the analysis of structurally similar compounds and are referenced to CFCl₃. Actual experimental values may vary.

Authoritative Grounding: The chemical shift of a trifluoromethyl group on an aromatic ring is sensitive to the electronic nature of the ring and its substituents. For comparison, the ¹⁹F NMR chemical shift of the CF₃ group in 4-(trifluoromethyl)pyridine is approximately -64 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: NMR experimental workflow from sample preparation to data processing.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(trifluoromethyl)pyridazine and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so a relatively short acquisition time is usually sufficient.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Table 4: Predicted IR Absorption Bands for 4-(Trifluoromethyl)pyridazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridazine ring) |

| 1350-1100 | Strong | C-F stretching (CF₃ group) |

| 1000-800 | Medium-Strong | C-H out-of-plane bending |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Causality Behind Experimental Choices: As 4-(trifluoromethyl)pyridazine is a liquid at room temperature, the simplest and most common method for obtaining its IR spectrum is by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. These salt plates are transparent to infrared radiation in the typical analysis range. This method avoids the use of solvents, which could have interfering absorption bands.

Experimental Protocol for FT-IR Spectroscopy

Caption: FT-IR experimental workflow for a liquid sample.

-

Sample Preparation: Place one to two drops of neat 4-(trifluoromethyl)pyridazine onto the surface of a clean, dry KBr or NaCl salt plate. Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Background Spectrum: Place the empty, clean salt plates in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O) and the salt plates themselves.

-

Sample Spectrum: Place the prepared sample plates in the spectrometer and acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline correction and identify the peak frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-(trifluoromethyl)pyridazine, with a molecular formula of C₅H₃F₃N₂, the exact monoisotopic mass is 148.0248 g/mol .

Table 5: Predicted Mass Spectrum Fragmentation for 4-(Trifluoromethyl)pyridazine

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 148 | [C₅H₃F₃N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₅H₃F₂N₂]⁺ | Loss of F radical |

| 121 | [C₄H₂F₃N]⁺˙ | Loss of HCN |

| 94 | [C₄H₂F₂]⁺˙ | Loss of HCN and F radical |

| 79 | [C₅H₃N₂]⁺ | Loss of CF₃ radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Note: The predicted fragmentation is based on common fragmentation patterns of aromatic and heterocyclic compounds.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique for volatile and thermally stable small molecules like 4-(trifluoromethyl)pyridazine. It typically produces a distinct molecular ion peak and a rich fragmentation pattern that is useful for structural elucidation. A high-resolution mass spectrometer (HRMS) is employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Experimental Protocol for Mass Spectrometry

Caption: GC-MS experimental workflow with electron ionization.

-

Sample Introduction: A dilute solution of 4-(trifluoromethyl)pyridazine in a volatile solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal proportional to their abundance is recorded.

-

Data Processing: The data system generates a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of 4-(trifluoromethyl)pyridazine, employing ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectrometry, provides a robust and detailed characterization of this important fluorinated heterocycle. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of drug discovery, agrochemical development, and materials science, enabling the confident identification and further investigation of this versatile molecular scaffold. The interpretation of the spectroscopic data, grounded in the fundamental principles of each technique and supported by comparisons with related structures, offers a deeper understanding of the structure-property relationships in this class of compounds.

References

-

Fang, Z., Teng, Y., Yang, H., Li, R., Li, Q., You, Y., & Weng, Z. (2022). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 20(17), 3564-3569. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Filler, R., & Kirsch, P. (2012). Organofluorine compounds in biology and medicine. Elsevier.

- Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(6), 523-535. [Link]

- Berger, S., & Braun, S. (2004). 200 and more NMR experiments: a practical course. John Wiley & Sons.

- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.

- de Hoffmann, E., & Stroobant, V. (2007).

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 4-(Trifluoromethyl)pyridazine

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-(Trifluoromethyl)pyridazine, a key heterocyclic building block in modern chemical research. The introduction of a trifluoromethyl group onto the pyridazine core profoundly alters its electronic landscape, imparting unique characteristics that are highly sought after in medicinal chemistry, agrochemistry, and materials science. This document elucidates the fundamental principles governing these properties, including the potent electron-withdrawing nature of the CF₃ group, its influence on molecular orbitals, and the resulting impact on chemical reactivity. We present a synthesis of theoretical principles and practical data, offering researchers and drug development professionals a detailed understanding of this important scaffold. The guide includes a summary of key physicochemical data, a detailed experimental protocol for electrochemical characterization, and computational insights into the molecule's electronic structure.

The Strategic Importance of Trifluoromethylated Heterocycles

The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, is a bioisostere for various functionalities and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] When appended to a heterocyclic system like pyridazine, the -CF₃ group acts as a powerful modulator of electronic properties. Pyridazine-containing compounds are of great interest for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] The addition of a trifluoromethyl group creates a highly electron-deficient heterocyclic system, a feature often exploited to tune reactivity and intermolecular interactions.[3][4]

The 4-(Trifluoromethyl)pyridazine Scaffold: A Structural Overview

4-(Trifluoromethyl)pyridazine is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms, with a trifluoromethyl group substituted at the 4-position. The core pyridazine ring is inherently π-deficient due to the presence of the two electronegative nitrogen atoms. The addition of the -CF₃ group further depletes the ring of electron density, making it a potent electrophile.

Core Electronic Properties: The Influence of the Trifluoromethyl Group

The electronic character of 4-(Trifluoromethyl)pyridazine is dominated by the strong electron-withdrawing nature of the trifluoromethyl substituent. This influence is primarily exerted through a powerful inductive effect.

Inductive Effect (-I)

The high electronegativity of the three fluorine atoms creates a strong dipole within the -CF₃ group, with the carbon atom being significantly electron-deficient. This deficiency is relayed through the sigma bond framework to the pyridazine ring, a phenomenon known as the negative inductive effect (-I). This effect is potent and distance-dependent, leading to a substantial decrease in electron density across the entire heterocyclic system. Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance effect (+M or -M), meaning its electronic influence is almost purely inductive.[5] This makes it a predictable and powerful tool for tuning the electronic properties of aromatic systems.

The diagram below illustrates the inductive electron withdrawal by the trifluoromethyl group and the resulting polarization of the 4-(Trifluoromethyl)pyridazine molecule.

Caption: Inductive electron withdrawal (-I) in 4-(Trifluoromethyl)pyridazine.

Molecular Electrostatic Potential and Dipole Moment

Computational studies on related fluorinated pyridazines show that the introduction of perfluorinated groups significantly alters the electrostatic potential map.[6] For 4-(Trifluoromethyl)pyridazine, the molecular electrostatic potential (MEP) surface would be characterized by a region of high positive potential (blue) around the C-H and pyridazine ring protons, and particularly at the carbon atom attached to the CF₃ group. Conversely, negative potential (red) would be concentrated around the two nitrogen atoms, although this is attenuated compared to unsubstituted pyridazine due to the overall electron withdrawal. This charge distribution results in a significant molecular dipole moment.

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties dictate the frontier molecular orbitals. The strong inductive effect of the -CF₃ group is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization is a key feature of electron-deficient heterocycles. A lower LUMO energy makes the molecule more susceptible to nucleophilic attack and reduction. The HOMO-LUMO gap is a critical parameter in determining chemical reactivity and the electronic absorption properties of the molecule. Computational studies on similar structures confirm that fluorination significantly impacts the HOMO-LUMO energies.[6]

Quantitative Physicochemical Data

The table below summarizes key physicochemical properties for 4-(Trifluoromethyl)pyridazine, gathered from supplier data and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂ | Sigma-Aldrich[7] |

| Molecular Weight | 148.09 g/mol | Sigma-Aldrich[7] |

| Appearance | Liquid | Sigma-Aldrich[7] |

| Density | 1.400 g/mL at 25 °C | Sigma-Aldrich[7] |

| Refractive Index (n20/D) | 1.427 | Sigma-Aldrich[7] |

Reactivity and Synthetic Implications

The pronounced electron-deficient nature of the 4-(Trifluoromethyl)pyridazine ring governs its chemical reactivity.

Susceptibility to Nucleophilic Aromatic Substitution (SₙAr)

The π-deficient ring is highly activated towards nucleophilic aromatic substitution. Nucleophiles will preferentially attack the electron-poor carbon positions of the ring. This heightened reactivity makes 4-(Trifluoromethyl)pyridazine a valuable substrate for constructing more complex molecules, allowing for the introduction of various functional groups.

Basicity of Pyridazine Nitrogens

The pKa of pyridazine is approximately 2.3. The strong electron-withdrawing -CF₃ group significantly reduces the electron density on the nitrogen atoms, thereby decreasing their ability to accept a proton. Consequently, 4-(Trifluoromethyl)pyridazine is expected to be a much weaker base than its unsubstituted parent compound. This modulation of basicity is a critical consideration in drug design, as it affects the ionization state of the molecule at physiological pH and its ability to form hydrogen bonds.

Experimental Workflow: Characterizing Electronic Properties

To empirically quantify the electronic properties of 4-(Trifluoromethyl)pyridazine, cyclic voltammetry (CV) is an invaluable technique. CV measures the redox potential of a molecule, providing direct insight into the energies of its frontier molecular orbitals. A lower reduction potential corresponds to a lower LUMO energy, indicating a more electron-deficient system.

Protocol: Cyclic Voltammetry for Redox Potential Determination

Objective: To determine the reduction potential of 4-(Trifluoromethyl)pyridazine and assess the electronic impact of the -CF₃ group.

Materials:

-

4-(Trifluoromethyl)pyridazine

-

Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

Inert gas (Argon or Nitrogen) for purging

Methodology:

-

Preparation of Solution:

-

In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 4-(Trifluoromethyl)pyridazine in the chosen solvent containing 0.1 M TBAPF₆.

-

Causality: The supporting electrolyte is crucial to ensure conductivity of the solution. Anhydrous and degassed conditions are necessary to prevent interference from water or oxygen, which are electrochemically active.

-

-

Electrode Polishing:

-

Polish the working electrode surface with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Causality: A clean electrode surface is essential for obtaining accurate and repeatable electrochemical data. Contaminants can passivate the surface or introduce spurious redox peaks.

-

-

Cell Assembly and Purging:

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Set the potentiostat parameters:

-

Scan range: e.g., from 0 V to -2.5 V (vs. reference). The range should be wide enough to capture the reduction event.

-

Scan rate: Start with 100 mV/s.

-

-

Run the cyclic voltammogram. If a reduction peak is observed, perform subsequent scans to check for reversibility.

-

Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the nature of the electrochemical process.

-

-

Internal Standard (Optional but Recommended):

-

After acquiring the data for the sample, add a small amount of an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple).

-

Run the CV again. The potential of the sample can then be reported relative to the Fc/Fc⁺ couple, which provides a solvent-independent reference.

-

Causality: Using an internal standard allows for more accurate comparison of data collected in different solvents or on different days, as it corrects for minor drifts in the reference electrode potential.

-

Expected Outcome: It is anticipated that 4-(Trifluoromethyl)pyridazine will exhibit an irreversible or quasi-reversible reduction wave at a significantly less negative potential compared to unsubstituted pyridazine, confirming its highly electron-deficient character and low-lying LUMO.

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Conclusion

4-(Trifluoromethyl)pyridazine is a quintessential example of an electron-deficient heterocycle, whose properties are dominated by the powerful inductive effect of the trifluoromethyl group. This modification results in a low-lying LUMO, reduced basicity, and high susceptibility to nucleophilic attack. These predictable electronic characteristics make it an exceptionally valuable building block for the rational design of new pharmaceuticals and functional materials. Understanding the fundamental electronic properties detailed in this guide is crucial for any scientist seeking to exploit the full potential of this versatile chemical scaffold.

References

-

Title: Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines Source: ACS Publications URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

-

Title: 4-(Trifluoromethyl)pyridine Source: PubChem URL: [Link]

-

Title: Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids Source: Journal of the American Chemical Society URL: [Link]

-

Title: In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids Source: PMC - NIH URL: [Link]

-

Title: Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies Source: ResearchGate URL: [Link]

-

Title: Experimental and theoretical investigations on the high-electron donor character of pyrido-annelated N-heterocyclic carbenes Source: Beilstein Journals URL: [Link]

-

Title: 4-(Trifluoromethyl)pyridine: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions Source: RSC Publishing URL: [Link]

-

Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]

-

Title: Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journals URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS Source: HETEROCYCLES, Vol. 106, No. 8, 2023 URL: [Link]

Sources

- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Trifluoromethyl)pyridazine in Biological Systems

This guide provides a comprehensive analysis of the potential mechanisms of action of 4-(Trifluoromethyl)pyridazine, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. By integrating data from studies on the parent pyridazine scaffold and the functional implications of trifluoromethyl substitution, this document offers a predictive framework for its biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Functional Group

The study of novel bioactive compounds is a cornerstone of modern pharmacology. 4-(Trifluoromethyl)pyridazine emerges as a molecule of significant interest, positioned at the intersection of two key concepts in medicinal chemistry: the versatile pyridazine core and the transformative trifluoromethyl group.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold." This designation is due to its presence in a multitude of compounds exhibiting a wide array of biological activities. These activities span from anti-inflammatory and antimicrobial to anti-cancer and neurological effects[1][2][3]. The adaptability of the pyridazine structure allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile[3].

The trifluoromethyl (CF3) group, on the other hand, is a powerful functional group extensively utilized in drug design to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds[4][5]. Its introduction into a molecule can significantly improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets[6][7][8].

This guide will delve into the anticipated mechanism of action of 4-(Trifluoromethyl)pyridazine, drawing upon the established biological roles of pyridazine derivatives and the well-documented influence of the trifluoromethyl group.

Physicochemical Properties and Their Biological Implications

The incorporation of a trifluoromethyl group at the 4-position of the pyridazine ring is expected to profoundly alter its physicochemical characteristics, thereby influencing its biological behavior.

| Property | Influence of Trifluoromethyl Group | Potential Biological Implication |

| Lipophilicity | Increased | Enhanced membrane permeability and potential for improved oral bioavailability.[4] |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This leads to a longer in vivo half-life.[4][7] |

| Binding Affinity | Can be enhanced | The CF3 group can participate in favorable interactions with biological targets, such as hydrophobic pockets and specific amino acid residues like phenylalanine, methionine, leucine, and tyrosine.[9] |

| pKa | Modulated | The electron-withdrawing nature of the CF3 group can alter the basicity of the pyridazine nitrogens, influencing ionization at physiological pH and thereby affecting receptor interactions and solubility.[4] |

Potential Mechanisms of Action Derived from the Pyridazine Scaffold

The broad spectrum of biological activities reported for pyridazine derivatives suggests several potential mechanisms of action for 4-(Trifluoromethyl)pyridazine.

Modulation of Inflammatory Pathways

Pyridazine and pyridazinone derivatives have been shown to be effective regulators of inflammatory pathways[10]. They can exert their anti-inflammatory effects by:

-

Inhibiting Thromboxane A2 (TxA2) production: TxA2 is a potent mediator of inflammation and platelet aggregation.

-

Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key cytokine involved in systemic inflammation.

-

Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another critical pro-inflammatory cytokine.

The presence of the trifluoromethyl group could enhance the potency of these anti-inflammatory actions.

Enzyme Inhibition

Pyridazine-containing compounds have been identified as inhibitors of various enzymes. One notable example is their activity against phosphodiesterases (PDEs), particularly PDE4 and PDE5[11]. By inhibiting these enzymes, they can modulate intracellular signaling pathways, leading to a range of physiological responses.

GABA-A Receptor Modulation

Certain pyridopyridazine derivatives have been identified as ligands for the benzodiazepine binding site of the GABA-A receptor[11]. This suggests a potential role for 4-(Trifluoromethyl)pyridazine in modulating neuronal inhibition, which could be relevant for conditions such as anxiety and epilepsy.

A Potential Herbicide Mechanism: Phytoene Desaturase (PDS) Inhibition

A compelling potential mechanism of action for 4-(Trifluoromethyl)pyridazine in plant systems is the inhibition of phytoene desaturase (PDS). PDS is a critical enzyme in the carotenoid biosynthesis pathway[12].

-

The PDS Inhibition Pathway: Inhibition of PDS leads to an accumulation of its substrate, phytoene. This disruption in carotenoid production results in the photooxidation of plant cells, causing a characteristic whitening of the leaves and eventual plant death[12].

Several commercial herbicides with trifluoromethylphenyl-pyridazine structures target PDS[12]. Given the structural similarities, it is plausible that 4-(Trifluoromethyl)pyridazine could exhibit similar herbicidal activity through this mechanism.

Caption: Proposed PDS inhibition pathway by 4-(Trifluoromethyl)pyridazine.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 4-(Trifluoromethyl)pyridazine, a systematic experimental approach is required.

Target Identification Assays

The initial step is to identify the primary biological targets of the compound.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize a derivative of 4-(Trifluoromethyl)pyridazine with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein extract from the biological system of interest (e.g., cancer cell line, plant tissue).

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for target identification of 4-(Trifluoromethyl)pyridazine.

Enzymatic and Cellular Assays

Once potential targets are identified, their functional modulation by the compound must be validated.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., for PDS)

-

Enzyme Preparation: Purify the recombinant target enzyme (e.g., PDS).

-

Assay Setup: In a multi-well plate, combine the enzyme, its substrate (phytoene), and varying concentrations of 4-(Trifluoromethyl)pyridazine.

-

Incubation: Incubate the reaction at the optimal temperature and time for the enzyme.

-

Detection: Measure the formation of the product (ζ-carotene) using a suitable method (e.g., HPLC, spectrophotometry).

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 4-(Trifluoromethyl)pyridazine or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

-

Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein.

-

Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Conclusion: A Molecule of High Potential

While direct experimental evidence for the mechanism of action of 4-(Trifluoromethyl)pyridazine is still emerging, a strong theoretical framework can be constructed based on the known biological activities of its constituent moieties. The pyridazine core provides a versatile scaffold with proven efficacy against a range of biological targets, particularly in the realms of inflammation and neurotransmission. The trifluoromethyl group is a well-established enhancer of drug-like properties, promising improved potency and metabolic stability.

The potential for this compound to act as a phytoene desaturase inhibitor also warrants significant investigation, particularly for applications in agrochemicals. The experimental workflows outlined in this guide provide a clear path forward for researchers to elucidate the precise molecular mechanisms underpinning the biological activity of 4-(Trifluoromethyl)pyridazine. Further research into this promising molecule is highly encouraged.

References

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester.

- (2026, January 17). Exploring the Synthesis and Applications of 4-Trifluoromethylpyridine.

- Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review.

- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- Husain, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 742-8.

- Beilstein Journals. (n.d.). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.

- PMC - NIH. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

- NIH. (2021, November 19). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors.

- Bentham Science Publisher. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- ResearchGate. (2025, August 6). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- ACS Publications. (2026, January 21). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines.

- ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Sigma-Aldrich. (2019, May 6). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PMC - PubMed Central. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jocpr.com [jocpr.com]

- 3. rjptonline.org [rjptonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Chemical Identity and Physicochemical Profile

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to move beyond the standard template of a Safety Data Sheet (SDS). It provides not only the crucial safety data for 4-(Trifluoromethyl)pyridazine but also the scientific rationale behind the protocols. Our objective is to empower researchers with a deeper understanding of the risks and the causality behind the safety measures, ensuring a self-validating system of laboratory safety.

4-(Trifluoromethyl)pyridazine is a fluorinated heterocyclic compound, a structural motif of increasing interest in medicinal chemistry and agrochemicals due to the unique properties conferred by the trifluoromethyl group.[1] Understanding its physical properties is the foundation of safe handling.

The compound, with CAS Number 132537-44-1, presents as a liquid at room temperature.[2][3] Its density is significantly higher than water, a critical consideration in the event of a spill.

| Property | Value | Source |

| CAS Number | 132537-44-1 | [2][4] |

| Molecular Formula | C₅H₃F₃N₂ | [2][4] |

| Molecular Weight | 148.09 g/mol | [2][4] |

| Form | Liquid | [2][3] |

| Density | 1.400 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.427 | [2][3] |

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) classification for 4-(Trifluoromethyl)pyridazine indicates multiple significant hazards that demand rigorous control measures. This is not merely a checklist; it's a profile of the compound's potential interactions with biological systems and its chemical reactivity.

GHS Classification:

-

Flammable solids, Category 1 (H228): While the compound is a liquid at standard temperature, it is classified as a flammable solid, which may indicate a low flash point or the ability to be easily ignited. All ignition sources must be rigorously excluded from the handling area.

-

Acute toxicity (Oral), Category 3 (H301): Toxic if swallowed. This high level of oral toxicity necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory and using dedicated, clearly labeled equipment.

-

Skin irritation, Category 2 (H315): Causes skin irritation.

-

Serious eye damage, Category 1 (H318): Causes serious eye damage. This is the most severe classification for eye damage, indicating a risk of irreversible injury. Standard safety glasses are insufficient; chemical splash goggles and a face shield are required.

-

Specific target organ toxicity - single exposure, Category 3 (Respiratory system) (H335): May cause respiratory irritation. The trifluoromethyl group can enhance the volatility and reactivity of the molecule, leading to irritation of the respiratory tract upon inhalation.

Hazard Pictograms:

Signal Word: Danger

The causality behind this hazard profile is rooted in its structure. The pyridazine ring is an electron-deficient heterocycle, and the trifluoromethyl group is a potent electron-withdrawing group.[1] This electronic nature dictates its reactivity and potential to interact with biological nucleophiles, likely contributing to its toxicity and irritant properties.

Section 3: Proactive Safety: Handling, Storage, and Engineering Controls

A proactive approach to safety prioritizes the elimination and control of hazards at their source. The following protocols are designed as a self-validating system, where each step is a direct countermeasure to an identified risk.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. Reliance on Personal Protective Equipment (PPE) is a final, albeit mandatory, barrier.

-

Ventilation: All manipulations of 4-(Trifluoromethyl)pyridazine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to control vapor inhalation and contain potential spills.[5]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be immediately accessible and tested regularly.[5]

The logic of these controls can be visualized through the "Hierarchy of Controls," a foundational concept in industrial hygiene.

Caption: Hierarchy of Controls, prioritizing engineering solutions over personal protective equipment.

Handling and Storage Protocols

Handling:

-

Pre-use Verification: Before handling, confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

-

Grounding: Ground and bond containers and receiving equipment when transferring material to prevent static discharge, a potential ignition source.

-

Inert Atmosphere: For transfers and reactions, especially if heating, consider working under an inert atmosphere (e.g., nitrogen or argon) to mitigate fire and degradation risks.[5]

-

Avoidance: Avoid contact with skin and eyes and avoid breathing vapors.[6] Do not eat, drink, or smoke in the work area.

-

Hygiene: Wash hands thoroughly with soap and water after handling.[7]

Storage:

-

Container: Keep the container tightly closed when not in use.[5][6]

-

Location: Store in a cool, dry, well-ventilated area designated for flammable and toxic materials.[5][8]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[6]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedure. The severe hazard profile of this compound necessitates a high level of protection.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5] Given the H318 classification (Causes serious eye damage), a face shield worn over goggles is required for any procedure with a splash risk, such as transfers of volumes >25 mL or reactions under pressure.[5][9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

-

Lab Coat: A flame-resistant lab coat is required.

-

Protective Clothing: For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit (e.g., Tyvek) should be worn over the lab coat.[10]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[5]

Caption: Logic diagram for selecting appropriate PPE based on the experimental task.

Section 5: Emergency Response Protocols

Immediate and correct response to an incident is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Consult a physician.[11][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately consult a physician.[11][13]

-

Ingestion: NEVER give anything by mouth to an unconscious person. Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[15]

-

Specific Hazards: Combustion will produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[15][16] Containers may explode when heated.[15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[17]

Accidental Release (Spill) Protocol

Caption: Step-by-step workflow for responding to an accidental spill.

Section 6: Stability and Reactivity Profile

-